molecular formula C13H12BrN3O4S B2716903 5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide CAS No. 2034586-79-1

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide

Cat. No.: B2716903
CAS No.: 2034586-79-1
M. Wt: 386.22
InChI Key: ITAUQURBFKIGEV-UHFFFAOYSA-N
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Description

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H12BrN3O4S and its molecular weight is 386.22. The purity is usually 95%.
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Biological Activity

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₃BrN₄O₄S
  • Molecular Weight : 373.25 g/mol
  • CAS Number : 2034540-88-8

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the benzothiadiazole family exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.

A study reported that certain benzothiadiazole derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 29 μg/mL against E. coli and 40 μg/mL against S. aureus . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

CompoundTarget OrganismMIC (μg/mL)
5-bromo-N-(1,3-dimethyl...)E. coli<29
5-bromo-N-(1,3-dimethyl...)S. aureus<40
5-bromo-N-(1,3-dimethyl...)C. albicans<207

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated in various in vitro and in vivo models. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers such as TNF-alpha and IL-6 .

In a specific study involving a murine model of inflammation, derivatives exhibited a significant reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Activity

Preliminary investigations into the anticancer activity of this compound have shown promising results. In vitro assays demonstrated cytotoxic effects against several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells . The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several benzothiadiazole derivatives and tested their antimicrobial activity using the broth microdilution method. Among these derivatives, one showed particularly strong inhibition against both Gram-positive and Gram-negative bacteria .
  • Case Study on Anti-inflammatory Effects : An experimental model assessed the anti-inflammatory properties of related compounds in carrageenan-induced paw edema in rats. The results indicated that treatment with these compounds significantly reduced edema compared to untreated controls .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 5-bromo-N-(1,3-dimethyl...) to various biological targets. These studies suggest that the compound interacts favorably with target proteins involved in bacterial resistance mechanisms and inflammatory responses .

Properties

IUPAC Name

5-bromo-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O4S/c1-16-9-4-3-8(7-10(9)17(2)22(16,19)20)15-13(18)11-5-6-12(14)21-11/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAUQURBFKIGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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